4-Bromo-3-chlorodithiocarbanilic acid glycolate
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Overview
Description
4-Bromo-3-chlorodithiocarbanilic acid glycolate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound consists of a bromine and chlorine atom attached to a dithiocarbanilic acid glycolate backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chlorodithiocarbanilic acid glycolate typically involves the reaction of 4-bromo-3-chlorophenyl isothiocyanate with glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-bromo-3-chlorophenyl isothiocyanate with glycolic acid: This step is performed in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorodithiocarbanilic acid glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-chlorodithiocarbanilic acid glycolate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chlorodithiocarbanilic acid glycolate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, leading to changes in their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-3-chlorodithiocarbanilic acid glycolate can be compared with other similar compounds, such as:
4-Bromo-3-chlorophenyl isothiocyanate: A precursor in the synthesis of this compound.
4-Bromo-3-chlorodithiocarbanilic acid: Lacks the glycolate moiety, resulting in different reactivity and applications.
4-Chloro-3-bromodithiocarbanilic acid glycolate: Similar structure but with reversed positions of bromine and chlorine atoms, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
13037-49-5 |
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Molecular Formula |
C9H7BrClNO2S2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
2-[(4-bromo-3-chlorophenyl)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H7BrClNO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
InChI Key |
FCQGJANXKOTFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)SCC(=O)O)Cl)Br |
Origin of Product |
United States |
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